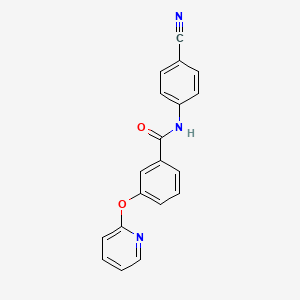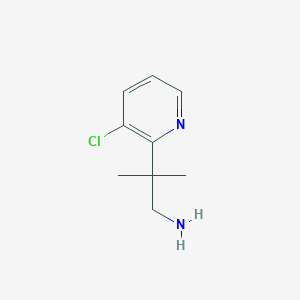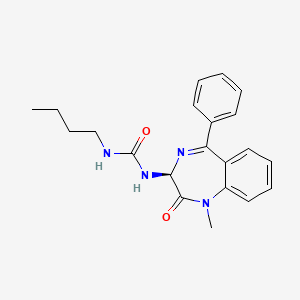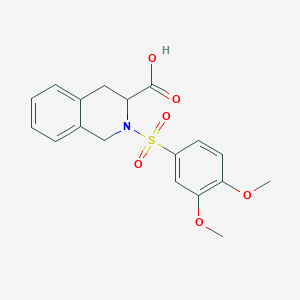
2-(3,4-二甲氧基苯磺酰基)-1,2,3,4-四氢异喹啉-3-羧酸
描述
2-(3,4-Dimethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a complex organic compound that has garnered attention in various fields of research due to its unique structure and potential applications. This compound features a benzenesulfonyl group with two methoxy groups at the 3 and 4 positions, attached to a tetrahydroisoquinoline core with a carboxylic acid functional group.
科学研究应用
2-(3,4-Dimethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been studied for its potential antioxidant and antibacterial activities.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the synthesis of specialty chemicals and materials.
作用机制
Target of Action
Compounds with similar structures have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It’s known that compounds with similar structures can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Compounds with similar structures are known to be involved in various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption and is a bbb (blood-brain barrier) permeant . It is also known to inhibit several cytochrome P450 enzymes, which are involved in drug metabolism .
Action Environment
It’s known that the compound is stable under normal storage conditions (2-8°c) .
准备方法
The synthesis of 2-(3,4-dimethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with tetrahydroisoquinoline derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF) to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including temperature control, reaction time, and purification techniques.
化学反应分析
2-(3,4-Dimethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) to yield reduced forms of the compound.
相似化合物的比较
2-(3,4-Dimethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be compared with other similar compounds, such as:
3,4-Dimethoxybenzenesulfonyl chloride: This compound shares the benzenesulfonyl and methoxy groups but lacks the tetrahydroisoquinoline core.
2,3-Dimethoxybenzoic acid: Similar in having methoxy groups, but differs in the overall structure and functional groups.
The uniqueness of 2-(3,4-dimethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid lies in its combination of functional groups and structural complexity, which contribute to its diverse range of applications and reactivity.
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6S/c1-24-16-8-7-14(10-17(16)25-2)26(22,23)19-11-13-6-4-3-5-12(13)9-15(19)18(20)21/h3-8,10,15H,9,11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSBZDRSBRHOPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


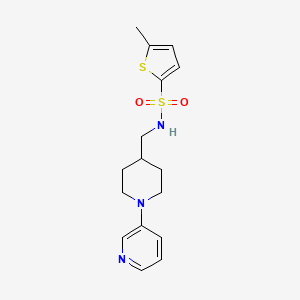
![4-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2538982.png)
![[2-[N-(Cyanomethyl)anilino]-2-oxoethyl] 2-(2-bicyclo[2.2.1]heptanyl)acetate](/img/structure/B2538984.png)

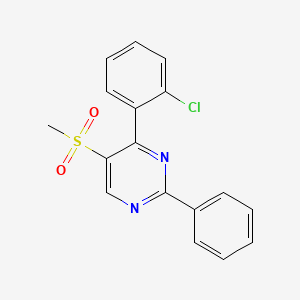
![tert-Butyl 5-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2538988.png)
![8-(4-Bromophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B2538990.png)
![N-(2,3-dimethylphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide](/img/structure/B2538992.png)

